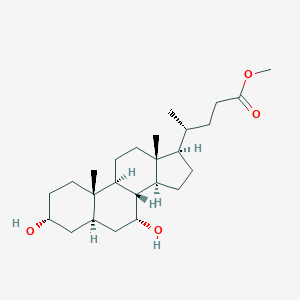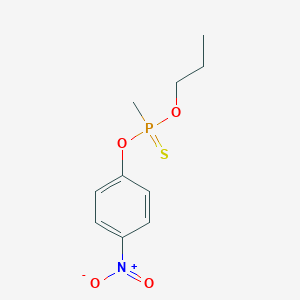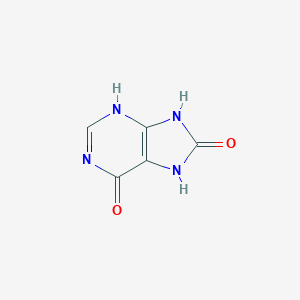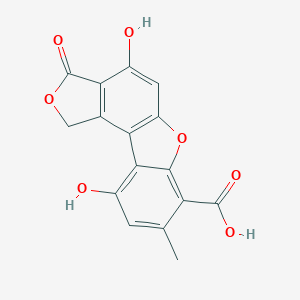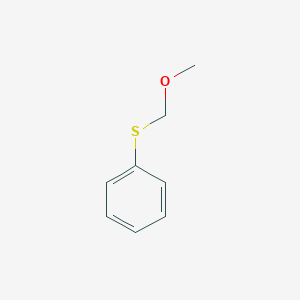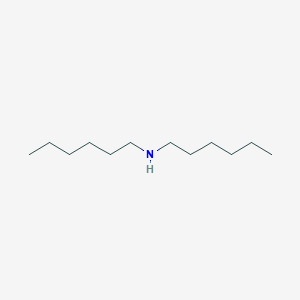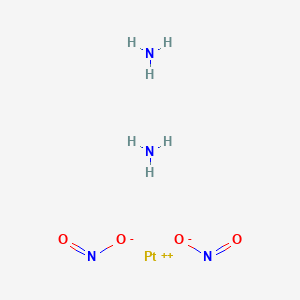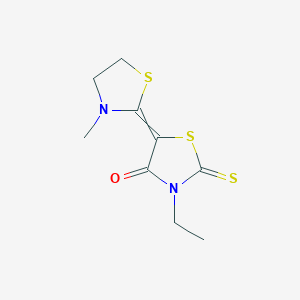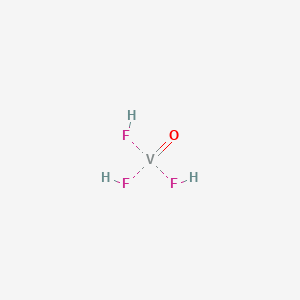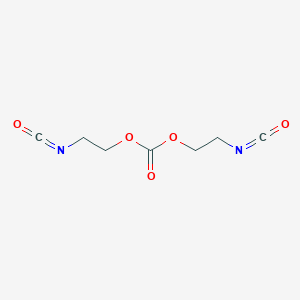
bis(2-isocyanatoethyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bis(2-isocyanatoethyl) carbonate is a chemical compound with the molecular formula C_7H_10N_2O_5 It is an ester derivative of ethanol and isocyanate, characterized by the presence of carbonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-isocyanato-, carbonate (2:1) (ester) typically involves the reaction of ethanol with phosgene to form ethyl chloroformate, which is then reacted with an isocyanate compound. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of ethanol, 2-isocyanato-, carbonate (2:1) (ester) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents can also play a crucial role in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: bis(2-isocyanatoethyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form ethanol and carbon dioxide.
Aminolysis: Reaction with amines to form urea derivatives.
Alcoholysis: Reaction with alcohols to form carbonate esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Aminolysis: Requires amines and may be catalyzed by acids or bases.
Alcoholysis: Involves alcohols and may require a catalyst such as an acid or base.
Major Products Formed:
Hydrolysis: Ethanol and carbon dioxide.
Aminolysis: Urea derivatives.
Alcoholysis: Carbonate esters.
Aplicaciones Científicas De Investigación
bis(2-isocyanatoethyl) carbonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Materials Science: Utilized in the production of polymers and other advanced materials.
Industrial Chemistry: Employed in the manufacture of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of ethanol, 2-isocyanato-, carbonate (2:1) (ester) involves its reactivity with nucleophiles such as water, amines, and alcohols. The isocyanate group is highly reactive and can form stable bonds with these nucleophiles, leading to the formation of various derivatives. The carbonate group can also participate in reactions, contributing to the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
Ethanol, 2-methoxy-, carbonate (21): Similar structure but with a methoxy group instead of an isocyanate group.
Bis(2-isocyanatoethyl) carbonate: Another isocyanate-containing carbonate compound.
Uniqueness: this compound is unique due to its combination of isocyanate and carbonate functional groups, which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
13025-29-1 |
|---|---|
Fórmula molecular |
C7H8N2O5 |
Peso molecular |
200.15 g/mol |
Nombre IUPAC |
bis(2-isocyanatoethyl) carbonate |
InChI |
InChI=1S/C7H8N2O5/c10-5-8-1-3-13-7(12)14-4-2-9-6-11/h1-4H2 |
Clave InChI |
DZYFUUQMKQBVBY-UHFFFAOYSA-N |
SMILES |
C(COC(=O)OCCN=C=O)N=C=O |
SMILES canónico |
C(COC(=O)OCCN=C=O)N=C=O |
| 13025-29-1 | |
Pictogramas |
Irritant |
Sinónimos |
Bis(2-isocyanatoethyl) carbonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


